Cas no 728918-66-9 (3'-Acetylbiphenyl-3-carboxylic acid)

3'-Acetylbiphenyl-3-carboxylic acid is a biphenyl derivative featuring both acetyl and carboxylic acid functional groups at the 3' and 3 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its bifunctional structure allows for further derivatization, enabling the introduction of additional molecular complexity. The acetyl group offers reactivity for condensation or reduction reactions, while the carboxylic acid provides a handle for esterification, amidation, or metal coordination. The compound's rigid biphenyl backbone contributes to structural stability, making it useful in designing compounds with specific steric or electronic properties. It is typically handled under standard laboratory conditions, with appropriate precautions for carboxylic acid and ketone functionalities.
3'-Acetylbiphenyl-3-carboxylic acid structure
728918-66-9 structure
商品名:3'-Acetylbiphenyl-3-carboxylic acid
CAS番号:728918-66-9
MF:C15H12O3
メガワット:240.25398
MDL:MFCD03839958
CID:559142
PubChem ID:2756266

3'-Acetylbiphenyl-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid
    • [1,1'-Biphenyl]-3-carboxylicacid, 3'-acetyl-
    • 3'-ACETYL-BIPHENYL-3-CARBOXYLIC ACID
    • 3-Acetylbiphenyl-3-carboxylic acid
    • 3'-acetyl[1,1'-biphenyl]-3-carboxylic acid
    • 3'-Acetylbiphenyl-3-carboxylic acid
    • 3-Biphenyl-3'-acetyl-carboxylicacid
    • 3'-Acetyl-[1,1'-biphenyl]-3-carboxylicacid
    • AKOS004113893
    • CS-0171636
    • SCHEMBL3015814
    • BB 0222566
    • NJNGKNDRAKDMQB-UHFFFAOYSA-N
    • DTXSID80373320
    • 3-biphenyl-3'-acetyl-carboxylic acid
    • 728918-66-9
    • MFCD03839958
    • BS-29294
    • 3-(3-acetylphenyl)benzoic Acid
    • 3'-Acetyl-biphenyl-3-carboxylic acid;3-BIPHENYL-3'-ACETYL-CARBOXYLIC ACID
    • 3''-Acetylbiphenyl-3-carboxylic Acid
    • MDL: MFCD03839958
    • インチ: InChI=1S/C15H12O3/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(9-13)15(17)18/h2-9H,1H3,(H,17,18)
    • InChIKey: NJNGKNDRAKDMQB-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O

計算された属性

  • せいみつぶんしりょう: 240.07900
  • どういたいしつりょう: 240.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 54.4Ų
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: Solid
  • PSA: 54.37000
  • LogP: 3.25440

3'-Acetylbiphenyl-3-carboxylic acid セキュリティ情報

3'-Acetylbiphenyl-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
81013-5/G
3-BIPHENYL-3'-ACETYL-CARBOXYLIC ACID
728918-66-9 97%
5/G
$740 2022-06-01
Fluorochem
020791-1g
3'-Acetyl-biphenyl-3-carboxylic acid
728918-66-9 97%
1g
£193.00 2022-03-01
Fluorochem
020791-5g
3'-Acetyl-biphenyl-3-carboxylic acid
728918-66-9 97%
5g
£833.00 2022-03-01
1PlusChem
1P00FBD8-250mg
3'-Acetylbiphenyl-3-carboxylic acid
728918-66-9 96%
250mg
$63.00 2025-02-27
abcr
AB169703-250mg
3-Biphenyl-3'-acetyl-carboxylic acid; 96%
728918-66-9
250mg
€147.40 2023-09-15
eNovation Chemicals LLC
Y1233389-100mg
3'-Acetylbiphenyl-3-carboxylic acid
728918-66-9 97%
100mg
$225 2024-06-06
Ambeed
A532834-5g
3'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid
728918-66-9 98%
5g
$734.0 2024-04-17
AstaTech
81013-0.1/g
3-BIPHENYL-3'-ACETYL-CARBOXYLIC ACID
728918-66-9 97%
0.1g
$82 2023-09-16
abcr
AB169703-5g
3-Biphenyl-3'-acetyl-carboxylic acid; 96%
728918-66-9
5g
€1349.30 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242276-1g
3'-Acetyl-[1,1'-biphenyl]-3-carboxylicacid
728918-66-9 98%
1g
¥2732.00 2024-07-28

3'-Acetylbiphenyl-3-carboxylic acid 関連文献

3'-Acetylbiphenyl-3-carboxylic acidに関する追加情報

Introduction to 3'-Acetylbiphenyl-3-carboxylic acid (CAS No. 728918-66-9)

3'-Acetylbiphenyl-3-carboxylic acid, identified by the chemical identifier CAS No. 728918-66-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a biphenyl core structure modified by an acetyl group and a carboxylic acid moiety, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further biological evaluation.

The molecular structure of 3'-Acetylbiphenyl-3-carboxylic acid consists of two benzene rings connected at the para position, with one ring substituted by an acetyl group at the 3-position and a carboxylic acid group at the same position on the second ring. This specific arrangement imparts distinct reactivity and binding capabilities, making it of interest for medicinal chemists exploring novel therapeutic agents. The presence of both acetyl and carboxylic acid functional groups allows for diverse chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, the exploration of biphenyl derivatives has expanded considerably due to their potential applications in drug discovery. The biphenyl scaffold is a common motif in many bioactive molecules, and modifications such as acylation can enhance pharmacological properties such as solubility, metabolic stability, and target binding affinity. 3'-Acetylbiphenyl-3-carboxylic acid represents an intriguing example of how structural diversification can lead to novel compounds with therapeutic promise.

One of the most compelling aspects of 3'-Acetylbiphenyl-3-carboxylic acid is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop new analogs with potential applications in various disease areas, including cancer, inflammation, and neurological disorders. The acetyl group, in particular, serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or optimize existing ones.

Recent studies have highlighted the importance of biphenyl derivatives in medicinal chemistry. For instance, researchers have demonstrated that certain biphenyl-based compounds exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. While 3'-Acetylbiphenyl-3-carboxylic acid itself may not be directly evaluated for such applications, its structural features suggest that it could serve as a precursor for derivatives with similar biological effects.

The synthesis of 3'-Acetylbiphenyl-3-carboxylic acid typically involves multi-step organic reactions, starting from commercially available biphenyl precursors. Key steps often include selective acylation followed by carboxylation at the desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to obtain sufficient quantities for both research and potential industrial applications.

From a biochemical perspective, the functional groups present in 3'-Acetylbiphenyl-3-carboxylic acid suggest potential interactions with biological targets. The carboxylic acid moiety can participate in hydrogen bonding interactions, while the acetyl group may influence hydrophobicity and electronic properties. These characteristics make it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.

In conclusion, 3'-Acetylbiphenyl-3-carboxylic acid (CAS No. 728918-66-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity positions it as a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for biphenyl derivatives, compounds like this are likely to play an increasingly important role in drug discovery and development.

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